1,4-Nonanediol diacetate
Description
Structure
3D Structure
Properties
CAS No. |
67715-81-5 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-acetyloxynonyl acetate |
InChI |
InChI=1S/C13H24O4/c1-4-5-6-8-13(17-12(3)15)9-7-10-16-11(2)14/h13H,4-10H2,1-3H3 |
InChI Key |
ZCDPXYMKJQTCSP-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCOC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCC(CCCOC(=O)C)OC(=O)C |
density |
0.97 |
Other CAS No. |
67715-81-5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for 1,4 Nonanediol Diacetate
Elucidation of Optimal Esterification Protocols for 1,4-Nonanediol Diacetate Synthesis
The synthesis of this compound is achieved through the esterification of 1,4-nonanediol. This process involves the reaction of the diol with an acetylating agent, often in the presence of a catalyst, to form the corresponding diacetate. Research into optimizing this transformation focuses on maximizing yield and selectivity while employing environmentally benign and efficient methods.
One-pot syntheses of 1,3-diacetates from diols have been achieved by combining enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration. pnas.org This dynamic kinetic asymmetric transformation allows for the efficient and enantioselective synthesis of acyclic syn-1,3-diacetates. pnas.org Palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes also presents a viable, albeit indirect, route to 1,4-diacetoxy compounds. acs.org
The choice of acyl donor and reaction conditions significantly impacts the efficiency of esterification. While traditional methods may employ acetic anhydride (B1165640) or acetyl chloride, modern approaches explore the use of less corrosive and more selective acylating agents. pnas.orgacs.org Water-stable Lewis acids have also been shown to catalyze the direct polycondensation of dicarboxylic acids and diols at room temperature, suggesting their potential applicability in the synthesis of diacetates. researchgate.net
Studies on Catalyst Systems for Selective Diacetylation of 1,4-Nonanediol
The selective diacetylation of 1,4-nonanediol to produce this compound is a key transformation that can be influenced by the choice of catalyst. Various catalytic systems have been investigated to enhance the efficiency and selectivity of this esterification reaction.
Lipases, a class of enzymes, have demonstrated considerable utility in catalyzing esterification reactions with high selectivity. medcraveonline.com For instance, lipases from Candida antarctica (such as Novozym 435) and Candida rugosa are frequently employed for their ability to catalyze acetylations under mild conditions. medcraveonline.comrsc.orgresearchgate.net These enzymatic catalysts can offer high chemo-, regio-, and enantioselectivity, which is particularly advantageous when dealing with complex diol substrates. nih.gov The use of immobilized lipases, such as Novozym 435, further simplifies product purification and catalyst recycling. rsc.org
In addition to enzymatic catalysts, chemical catalysts have also been explored. For instance, palladium-based catalysts have been utilized in the 1,4-diacetoxylation of 1,3-dienes, which can be a synthetic route toward 1,4-diacetates. acs.org Furthermore, acid catalysts, including both Brønsted and Lewis acids, are commonly used in esterification reactions. core.ac.uk For example, scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)3) has been shown to be an effective catalyst for the polycondensation of dicarboxylic acids and diols, a reaction type that shares mechanistic similarities with diacetate formation. researchgate.net The development of water-stable Lewis acid catalysts has also opened up possibilities for conducting esterifications under milder and more environmentally friendly conditions. researchgate.net
The table below summarizes some catalyst systems used in the synthesis of diacetates and related esterifications.
| Catalyst System | Substrate(s) | Product(s) | Key Findings |
| Lipase (B570770) from Candida antarctica (CAL-B) | meso-9-azabicyclo[3.3.1]nonanediol, vinyl acetate (B1210297) | Enantiopure monoacetate | High yield and enantiomeric excess (90% for R, 80% for S). rsc.org |
| Palladium(II) acetate with LiCl and p-benzoquinone | 1,3-dienes | 1,4-diacetoxy-2-alkenes | Stereo- and regioselective 1,4-diacetoxylation. acs.org |
| Scandium trifluoromethanesulfonate (Sc(OTf)3) | Methyl succinic acid, 1,4-butanediol (B3395766) | Polyester (B1180765) | Effective for room-temperature polycondensation. researchgate.net |
| Lipozyme TLIM | Eugenol, caprylic acid | Eugenyl caprylate | Optimum yield of 72% achieved in n-hexane at 65°C. medcraveonline.com |
| Ruthenium complex and lipase | Racemic 1,3-diols, isopropenyl acetate | Enantiopure syn-1,3-diacetates | Dynamic kinetic asymmetric transformation. pnas.org |
Chemoenzymatic and Stereoselective Approaches to this compound and Analogues
Chemoenzymatic strategies, which combine chemical and enzymatic steps, offer powerful tools for the stereoselective synthesis of complex molecules like this compound and its analogues. These approaches leverage the high selectivity of enzymes, typically lipases, for kinetic resolutions or desymmetrization of diols, followed by chemical transformations to achieve the desired product.
Lipases, such as those from Candida antarctica (CAL-B) and Candida rugosa, are widely used for the kinetic resolution of diols and their corresponding diacetates. rsc.orgresearchgate.net For example, the lipase-catalyzed acetylation of meso-diols or the hydrolysis of their diacetates can provide access to enantiomerically enriched monoacetates. rsc.org These monoacetates are valuable chiral building blocks that can be further transformed chemically.
The stereoselective synthesis of 1,4-diols, the precursors to the diacetates, is also a critical area of research. Tandem allylboration–allenylboration sequences have been developed for the stereoselective synthesis of 1,4-diols from bis-borodienes and aldehydes. acs.org Another approach involves the Sharpless asymmetric dihydroxylation of alkenes to produce vicinal diols, which can then be further elaborated to 1,4-diols. wikipedia.org
The table below highlights some chemoenzymatic and stereoselective methods relevant to the synthesis of diol diacetates and their precursors.
| Method | Substrate(s) | Catalyst(s) | Product(s) | Key Features |
| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Racemic syn/anti mixture of 1,3-nonanediol | Lipase, Ruthenium catalyst | Enantiopure syn-1,3-diacetoxynonane | High enantioselectivity (>99% ee) and diastereoselectivity (>90% syn). acs.org |
| Lipase-catalyzed desymmetrization | meso-9-azabicyclo[3.3.1]nonane-2,6-diol diacetate | Humicola lanuginosa lipase | Enantiopure monoacetate | Provides access to both enantiomers of the monoacetate in high yield and good enantiomeric excess. rsc.org |
| Lipase-catalyzed kinetic resolution | Racemic diols | Candida antarctica lipase B (CAL-B) | Enantiopure monoacetate and remaining diol | Effective for separating enantiomers. rsc.orgnih.gov |
| Tandem allylboration–allenylboration | Bis-borodienes, aldehydes | None (thermal) or Brønsted acid | 1,4-diols | Stereoselective synthesis of 1,4-diols. acs.org |
| Sharpless Asymmetric Dihydroxylation | Alkenes | Osmium tetroxide, chiral quinine (B1679958) ligand | Vicinal diols | Highly enantioselective synthesis of diols. wikipedia.org |
Evaluation of Novel Acyl Donors and Reaction Conditions for Enhanced Yields
The efficiency of this compound synthesis is significantly influenced by the choice of acyl donor and the reaction conditions. Research in this area focuses on identifying novel acylating agents and optimizing parameters like temperature, solvent, and catalyst to maximize product yield and minimize side reactions.
Vinyl acetate is a commonly used acyl donor in lipase-catalyzed transesterifications due to the irreversible nature of the reaction, as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde (B116499). pnas.org However, the formation of acetaldehyde can sometimes interfere with certain catalysts, such as ruthenium complexes used in dynamic kinetic asymmetric transformations. pnas.org An alternative is isopropenyl acetate, which can also drive the reaction forward. pnas.org The use of acid anhydrides, such as acetic anhydride, is another common method, often employed with base catalysts like pyridine. medcraveonline.comresearchgate.net
The reaction conditions play a crucial role. For instance, in lipase-catalyzed reactions, the choice of solvent can dramatically affect enzyme activity and stability. medcraveonline.com Solvents like n-hexane and isooctane (B107328) have been shown to be effective for certain lipase-catalyzed esterifications. medcraveonline.com Temperature is another critical parameter that needs to be optimized for each specific catalytic system to achieve the best balance between reaction rate and enzyme stability or catalyst integrity. medcraveonline.com
Recent advancements include the use of dried Dowex H+ cation-exchange resin, sometimes in combination with sodium iodide (NaI), as an effective and reusable catalyst system for esterifications. nih.gov This approach is environmentally friendly and generally high-yielding. nih.gov The amount of NaI can be optimized for specific reactions to achieve the best conversion rates. nih.gov
The following table provides examples of different acyl donors and reaction conditions used in esterification reactions relevant to diacetate synthesis.
| Acyl Donor | Catalyst/Reagent | Substrate | Reaction Conditions | Yield/Conversion |
| Isopropenyl acetate | Novozym 435, Ruthenium complex | 1,3-diol | Toluene | High yield of syn-1,3-diacetate pnas.org |
| Acetic anhydride | Pyridine | Diol | Not specified | Formation of diacetate researchgate.net |
| Acetic acid | Dried Dowex 50W-X8 (H+ form) | Octanol | 55 °C, 2 h | 83% isolated yield of octyl acetate nih.gov |
| Vinyl acetate | Candida antartica lipase | Resveratrol (B1683913) | t-amyl alcohol | Synthesis of 4'-acetate resveratrol medcraveonline.com |
| Acetic anhydride | Candida antartica lipase, Pyridine | Resveratrol | BuOH, 40 °C, 400 rpm | Synthesis of 3,5,4'-triacetate resveratrol medcraveonline.com |
Precursor Synthesis and Derivatization Studies of 1,4-Nonanediol
The synthesis of 1,4-nonanediol is a critical first step in the production of this compound. Research in this area focuses on developing efficient and stereoselective methods to obtain this precursor, as well as exploring its derivatization into other valuable compounds.
One common approach to synthesizing 1,2-diols, which can be precursors to 1,4-diols through further chemical transformations, is the Sharpless asymmetric dihydroxylation of alkenes. This method allows for the creation of chiral diols with high enantioselectivity. wikipedia.org Another strategy for synthesizing 1,4-diols involves the stereospecific conversion of other functional groups. For example, meso-1,4-diphenylbutan-2,3-diol can be converted into (Z)-1,4-diphenyl-2-butene. scielo.org.bo
Biocatalytic methods are also employed for the synthesis of diols. For instance, whole cells of Rhodococcus erythropolis can oxidize alkanes to produce diols, which can then be further oxidized to lactones. researchgate.net This demonstrates the potential for microbial systems in the production of diol precursors.
The derivatization of 1,4-nonanediol and other diols is an active area of research. For example, 1,4-alkanediols can be oxidized to γ-lactones using various chemical reagents or biocatalysts. researchgate.net These lactones are valuable compounds in the fragrance and flavor industries. The synthesis of diol monoesters is another important derivatization, which can be achieved with high regioselectivity through Lewis acid-catalyzed monoesterification of diols. nih.gov These monoesters can serve as intermediates in the synthesis of other functionalized molecules. nih.gov
Regiospecificity and Reaction Mechanisms in the Formation of 1,4-Diols
The regioselectivity in the synthesis of 1,4-diols is a crucial aspect that determines the final structure of the product. Understanding the reaction mechanisms is key to controlling this selectivity. Various synthetic strategies have been developed to achieve high regiocontrol in the formation of 1,4-diols.
One notable method involves the palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes. acs.org This reaction proceeds through a (π-allyl)palladium intermediate, and the regioselectivity of the nucleophilic attack by acetate is influenced by the electronic and steric properties of the substituents on the diene.
Another powerful approach is the tandem allylboration–allenylboration sequence. acs.org The reaction of bis-borodienes with aldehydes is initiated by an allylboration, forming a homoallylic alcohol that also contains an allenylboronate moiety. acs.org This intermediate then undergoes an intramolecular allenylboration with another aldehyde molecule, leading to the formation of a 1,4-diol with high diastereoselectivity. acs.org The mechanism involves cyclic transition states, and the stereochemical outcome can be predicted based on the Zimmerman-Traxler model.
The Ritter reaction of diols also provides a pathway to vicinal aminoalcohols, with the regioselectivity being a key consideration. The reaction of diol monoesters with a nitrile in the presence of a Lewis acid, such as BF3, proceeds through a dioxonium (B1252973) cation intermediate. nih.gov The subsequent ring-opening by the nitrile nucleophile occurs with high regioselectivity, leading to the formation of an amidoester. nih.gov
Furthermore, the oxidation of 1,4-alkanediols to γ-lactones by biocatalysts like Rhodococcus erythropolis involves the transient formation of γ-lactols as intermediates. researchgate.net The regioselectivity of the initial oxidation of one of the hydroxyl groups is a critical step in this transformation.
The table below summarizes some mechanistic aspects related to the regiospecific formation of 1,4-diols and their derivatives.
| Reaction | Key Intermediate(s) | Mechanistic Feature(s) | Outcome |
| Palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes | (π-allyl)palladium complex | Nucleophilic attack of acetate on the π-allyl complex. | Regioselective formation of 1,4-diacetoxy compounds. acs.org |
| Tandem allylboration–allenylboration | Allenylboronate | Intramolecular allenylboration following an initial allylboration. | Stereoselective synthesis of 1,4-diols. acs.org |
| Diol-Ritter reaction | Dioxonium cation | Regioselective ring-opening by a nitrile nucleophile. | Formation of vicinal amidoesters with retention of configuration. nih.gov |
| Biocatalytic oxidation of 1,4-alkanediols | γ-lactol | Stepwise oxidation of the diol via the lactol intermediate. | Formation of γ-lactones. researchgate.net |
Investigations into Alternative Feedstocks for Nonanediol Derivatives
The growing demand for sustainable and bio-based chemicals has spurred research into alternative feedstocks for the production of nonanediol derivatives. Traditionally derived from petrochemical sources, there is a significant shift towards utilizing renewable resources like vegetable oils and biomass.
Oleic acid, a monounsaturated fatty acid abundant in various vegetable oils, is a prominent renewable feedstock. Through ozonolysis, oleic acid can be cleaved to produce azelaic acid and pelargonic acid, which can be further hydrogenated to yield 1,9-nonanediol (B147092). ethernet.edu.etacs.org This bio-based 1,9-nonanediol is a valuable monomer for the synthesis of polyesters and polyurethanes. 360iresearch.comacs.org
Butadiene, which can be produced from bio-ethanol, serves as another important platform chemical. Palladium-catalyzed telomerization of butadiene in the presence of water yields 2,7-octadien-1-ol, which can be subsequently converted to 1,9-nonanediol. rsc.org
Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, represents a vast and largely untapped resource for the production of a wide range of chemicals, including diols. ethernet.edu.et Fermentation of sugars derived from lignocellulose can produce various platform chemicals that can be catalytically converted to diols. For example, glucose can be fermented to produce succinic acid, which can then be hydrogenated to 1,4-butanediol. acs.org While this is not a direct route to nonanediol, it illustrates the potential of fermentation pathways for producing diols from renewable feedstocks.
The development of engineered microorganisms is also a promising avenue for the direct production of diols from simple carbon sources. google.com These biological systems offer the potential for highly specific and efficient synthesis of desired diol isomers.
The table below provides an overview of alternative feedstocks for the production of nonanediol and related diols.
| Feedstock | Key Conversion Process(es) | Target Diol(s) | Key Advantages |
| Oleic Acid | Ozonolysis, Hydrogenation | 1,9-Nonanediol | Renewable, abundant in vegetable oils. ethernet.edu.etacs.org |
| Butadiene (from bio-ethanol) | Palladium-catalyzed telomerization, Hydrogenation | 1,9-Nonanediol | Utilizes a bio-based platform chemical. rsc.org |
| Lignocellulosic Biomass | Fermentation, Catalytic conversion | Various diols (e.g., 1,4-butanediol from succinic acid) | Abundant, non-food feedstock. ethernet.edu.etacs.org |
| Sugars (e.g., glucose, glycerol) | Fermentation using engineered microorganisms | Specific diol isomers (e.g., 1,3-diols) | High specificity, potential for novel structures. google.com |
| Vegetable Oils | Various chemical transformations | Polyols for polyurethanes | Direct use of renewable lipids. ethernet.edu.et |
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 1,4 Nonanediol Diacetate
Mechanistic Studies of Hydrolytic Stability and Degradation Pathways of 1,4-Nonanediol Diacetate
The hydrolytic stability of this compound is a critical aspect of its chemical behavior, dictating its persistence and transformation in aqueous environments. The hydrolysis of esters, including diacetates, can be catalyzed by acid or base and is fundamental to many synthetic and biological processes. scielo.br
Under acidic conditions, the hydrolysis of diacetates can proceed through different mechanisms, primarily the A-1 (unimolecular) and A-2 (bimolecular) pathways. rsc.org Kinetic studies on simple diacetates like methylene (B1212753) diacetate and ethylidene diacetate have shown that hydrolysis in aqueous hydrochloric acid typically follows a bimolecular mechanism (AAC2). scispace.com In this pathway, the transition state involves a water molecule in addition to the protonated ester. scispace.com The rate of this bimolecular hydrolysis is generally influenced only slightly by the substituents on the alkyl group of the ester. scispace.com However, for other structures, such as benzylidene diacetates, evidence points towards a unimolecular AA11 mechanism, particularly at higher acid concentrations. rsc.orgresearchgate.net This mechanism involves the formation of a cyclic transition state where a protonated acetoxy group assists in the departure of the second acetoxy group. rsc.orgresearchgate.net
The degradation of this compound can also occur through biological or enzymatic pathways. The initial step in the microbial degradation of related compounds often involves the hydrolysis of the ester linkages. tandfonline.com For instance, certain fungi can hydrolyze alkano-δ-lactones to their corresponding 5-hydroxy alkanoic acids, which are then further metabolized. tandfonline.com In a similar vein, this compound would first be hydrolyzed to 1,4-nonanediol. This diol can then undergo further oxidation. Whole cells of Rhodococcus erythropolis have been shown to oxidize 1,4-nonanediol into γ-nonalactone, with the transient formation of 5-pentyl-tetrahydro-2-furanol (γ-nonalactol) as an intermediate. researchgate.net Another potential degradation pathway involves the oxidation of the secondary alcohol groups. Studies on 4,6-nonanediol, a structural model for poly(vinyl alcohol), demonstrated its oxidation by secondary alcohol oxidase to 6-hydroxy-4-nonanone (B14639738) and subsequently to 4,6-nonanedione. tandfonline.com This diketone is then hydrolyzed into smaller molecules like n-butyric acid and 2-pentanone. tandfonline.com
| Mechanism | Molecularity | Description | Example Substrate Class | Reference |
|---|---|---|---|---|
| AAC2 (Bimolecular) | Two | The rate-determining step involves a nucleophilic attack by a water molecule on the protonated ester. | Simple Alkyl Acetates, Methylene Diacetate | scispace.com |
| AA11 (Unimolecular) | One | The reaction proceeds through a carbocation intermediate formed after the loss of the protonated alcohol. Can involve a cyclic transition state in diacetates. | Benzylidene Diacetates | rsc.orgresearchgate.net |
Transesterification Reactions and Their Applications in Functional Group Interconversion Research
Transesterification is a pivotal reaction in organic chemistry where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This process, which can be catalyzed by either acids or bases, is essential for converting this compound into other esters, thereby serving as a key method for functional group interconversion. masterorganicchemistry.comsolubilityofthings.com
Under basic conditions, transesterification proceeds via a nucleophilic addition-elimination mechanism. An alkoxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which then collapses to release the original alkoxy group. masterorganicchemistry.com This method is highly efficient and can be used to synthesize a wide range of esters from a common diacetate precursor. researchgate.net For example, N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for the transesterification of secondary alcohols. researchgate.net
Acid-catalyzed transesterification follows a more complex, multi-step pathway often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The reaction is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol, which often serves as the solvent. masterorganicchemistry.com Various catalysts, including metal oxides like V₂O₅ and ZnO, have been employed for transesterification reactions, demonstrating the potential for converting plant oil derivatives into valuable fine chemicals. acs.org Furthermore, transesterification is a key reaction in polymer chemistry; for example, the reaction between diols and dialkyl carbonates like diphenyl carbonate, catalyzed by compounds such as Zn(OAc)₂, is used to synthesize aliphatic polycarbonates. researchgate.netgoogle.com
The application of transesterification in functional group interconversion is extensive. It allows for the strategic modification of molecules by swapping ester groups to alter properties or to prepare for subsequent reaction steps. solubilityofthings.com In the context of this compound, transesterification can be used to introduce different alcohol moieties, creating a library of 1,4-nonanediol diesters with varied chain lengths and functionalities, or to produce mono-functionalized intermediates for further synthesis.
| Catalyst Type | Specific Catalyst | Conditions | Application Example | Reference |
|---|---|---|---|---|
| Base (Alkoxide) | Sodium Ethoxide (NaOCH₂CH₃) | Basic | Conversion of methyl esters to ethyl esters. | masterorganicchemistry.com |
| Organometallic | Dilithium tetra-tert-butylzincate (TBZL) | 0 to -40 °C | Chemoselective acylation and transesterification of alcohols. | researchgate.net |
| Metal Oxide | Vanadium Pentoxide (V₂O₅) | 100 °C | Transesterification of ethyl-10-undecenoate with a diol. | acs.org |
| Metal Acetate | Zinc Acetate (Zn(OAc)₂) | Melt | Polycondensation of diphenyl carbonate with aliphatic diols. | researchgate.net |
Exploration of this compound as a Versatile Chemical Building Block
This compound, as a stable, protected form of 1,4-nonanediol, represents a versatile chemical building block in organic synthesis. masterorganicchemistry.comnih.gov Its two acetate groups can be readily removed to unmask the hydroxyl groups, which can then participate in a wide array of chemical transformations. This strategy of protecting and later deprotecting functional groups is a cornerstone of modern synthetic chemistry. scielo.br The C9 backbone of the molecule is also of interest, particularly for synthesizing natural products and other complex targets.
The derivatization of this compound, typically following its hydrolysis to 1,4-nonanediol, opens pathways to a variety of novel chemical compounds. One significant transformation is the intramolecular cyclization of the diol to form γ-lactones. The biotransformation of 1,4-nonanediol using microorganisms like Rhodococcus erythropolis yields γ-nonalactone, a valuable compound used in the flavor and fragrance industry. researchgate.net
Furthermore, diols are key precursors in the synthesis of complex molecules such as insect pheromones. For example, 1,9-nonanediol (B147092), a related long-chain diol, is a starting material for the multi-step synthesis of octadecadien-1-ols, which are sex pheromones for certain clearwing moths. tandfonline.com The synthesis involves a series of coupling reactions and functional group manipulations to build the final complex structure. tandfonline.com Similarly, 1,4-nonanediol, derived from its diacetate, can be used as a scaffold to construct other biologically active molecules. Another derivatization strategy involves converting the diol into other functional groups for analytical purposes, such as the reaction with aldehydes to form volatile 1,3-dioxanes for gas chromatography analysis.
In complex multi-step organic synthesis, intermediates must be robust enough to survive various reaction conditions while allowing for selective modification at a later stage. pharmafeatures.com Diacetates often serve this role perfectly. An illustrative example is the three-step synthesis of bicyclo[3.3.0]octane-2,6-dione, a key structural motif in many natural products. orgsyn.org In this sequence, cis,cis-1,5-cyclooctadiene is first treated with iodosobenzene (B1197198) diacetate to form the intermediate 2,6-diacetoxybicyclo[3.3.0]octane. orgsyn.org This diacetate is then hydrolyzed under basic conditions to yield the corresponding diol, which is subsequently oxidized to the target dione. orgsyn.org
This example highlights the strategic use of a diacetate as a stable intermediate that facilitates the introduction of two oxygen functionalities across a ring system. This compound can play a similar role in linear or macrocyclic syntheses. A convergent synthesis approach, where different fragments of a target molecule are prepared separately before being combined, could utilize this compound as a precursor to one of the fragments. pharmafeatures.com The ability to unmask the diol functionality under controlled conditions allows for its incorporation into a larger molecular framework at the desired point in the synthetic sequence. This strategic utility makes this compound and related compounds valuable assets in the construction of complex molecular architectures. nih.govfoodb.ca
Advanced Spectroscopic and Chromatographic Methodologies in Research on 1,4 Nonanediol Diacetate
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. numberanalytics.com For 1,4-Nonanediol diacetate, ¹H and ¹³C NMR spectra provide a wealth of information regarding the carbon skeleton and the placement of the acetate (B1210297) functional groups. The chemical shift of each nucleus is indicative of its local electronic environment, while spin-spin coupling patterns reveal the connectivity between adjacent atoms. ox.ac.uk
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the two acetate methyl groups, the protons on the carbons bearing the acetate groups (C1 and C4), and the various methylene (B1212753) protons along the nonane (B91170) chain. Similarly, the ¹³C NMR spectrum would show unique resonances for the carbonyl carbons of the acetate groups, the two carbons attached to oxygen (C1 and C4), and the remaining seven carbons of the alkyl chain. mdpi.com This detailed spectral fingerprint allows for unambiguous confirmation of the compound's constitution, distinguishing it from other positional isomers.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃ This data is illustrative and based on typical chemical shift values for similar functional groups.
| Position | Functional Group | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C1 | -CH₂-OAc | 4.05 (t) | 64.5 |
| C2 | -CH₂- | 1.65 (m) | 29.0 |
| C3 | -CH₂- | 1.55 (m) | 25.5 |
| C4 | -CH(OAc)- | 4.85 (m) | 74.0 |
| C5-C8 | -(CH₂)₄- | 1.30 (m) | 34.5, 25.0, 31.8, 22.6 |
| C9 | -CH₃ | 0.88 (t) | 14.1 |
| Acetate CH₃ | -C(O)CH₃ | 2.04 (s), 2.05 (s) | 21.1, 21.2 |
Advanced 2D NMR Techniques for Complex Isomer Differentiation
While 1D NMR is powerful, complex molecules often exhibit overlapping signals that obscure structural details. Advanced two-dimensional (2D) NMR experiments are essential for resolving these ambiguities by spreading the spectral information across two frequency axes. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the complete spin system of the nonane backbone, showing correlations from the C1 protons through to the C9 methyl group, confirming the linear chain and the positions of substituents. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons. wikipedia.org This technique is invaluable for assigning carbon resonances definitively by linking them to their known proton signals. It helps to resolve overlapping proton signals by spreading them out in the carbon dimension. ox.ac.uk
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons (typically over 2-4 bonds). ox.ac.uk This is crucial for piecing together molecular fragments. For instance, an HMBC spectrum would show a correlation from the acetate methyl protons to the carbonyl carbon and, critically, to the C1 and C4 carbons of the nonane chain, confirming the precise locations of the ester groups.
Together, these 2D techniques provide an unambiguous assignment of all proton and carbon signals, allowing for the confident differentiation of this compound from its isomers, such as 1,5- or 2,4-nonanediol diacetate.
Solid-State NMR Studies on Conformational Analysis in Research Materials
Solution-state NMR provides information on the time-averaged conformation of a molecule, as molecules tumble rapidly in solution. In contrast, solid-state NMR (SSNMR) provides detailed insights into the molecular conformation and packing arrangements within a crystalline or amorphous solid material. nih.gov For molecules with conformational flexibility like this compound, SSNMR can characterize the specific three-dimensional structure adopted in the solid phase.
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. In cases where a crystalline solid contains more than one molecule in the asymmetric unit cell (Z' > 1), SSNMR can resolve distinct signals for each chemically inequivalent molecule, revealing subtle differences in their conformations. nih.gov This level of detail is critical in materials science and pharmaceutical research, where the solid-state structure can influence physical properties. While specific SSNMR studies on this compound are not widely published, the methodology has been successfully applied to other long-chain acetates and structurally related molecules to probe their crystalline packing and molecular mobility. researchgate.net
Mass Spectrometry (MS) for Reaction Pathway Analysis and Identification of Intermediates
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, making it ideal for monitoring the progress of chemical reactions. purdue.edu In the synthesis of this compound, which typically involves the acetylation of 1,4-nonanediol, MS can be used to track the consumption of reactants and the formation of products in real-time.
By coupling a mass spectrometer to a liquid chromatograph (LC-MS) or using direct infusion techniques with soft ionization methods like Electrospray Ionization (ESI), chemists can analyze crude reaction mixtures with minimal sample preparation. purdue.edu This allows for the detection of:
Starting Material: The molecular ion corresponding to 1,4-nonanediol.
Product: The molecular ion corresponding to the final this compound.
Intermediates: A key intermediate in this reaction would be the mono-acetylated species (1-acetoxy-4-hydroxynonane or 4-acetoxy-1-hydroxynonane). Detecting and monitoring the concentration of this intermediate can provide valuable mechanistic insights into the reaction pathway and help optimize reaction conditions for yield and purity.
This high-throughput screening capability makes MS an essential tool for reaction discovery and optimization. purdue.edu
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
While standard mass spectrometry provides the nominal mass of a molecule, high-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). libretexts.org This precision is sufficient to determine the unique elemental composition of a molecule, as the exact masses of isotopes are not integers. libretexts.org
For this compound, the molecular formula is C₁₃H₂₄O₄. ebi.ac.uk HRMS can experimentally verify this formula by providing an exact mass that distinguishes it from other potential formulas having the same nominal mass of 244 Da. This capability is crucial for confirming the identity of a newly synthesized compound or an unknown analyte. youtube.comkg.ac.rs
Table 2: High-Resolution Mass Data for Formula Determination
| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) | Comment |
|---|---|---|---|
| C₁₃H₂₄O₄ | 244 | 244.16746 | Target Compound: this compound |
| C₁₂H₂₀O₅ | 244 | 244.12597 | Different elemental composition |
| C₁₄H₂₈O₃ | 244 | 244.20384 | Different elemental composition |
| C₁₅H₃₂O₂ | 244 | 244.24023 | Different elemental composition |
An experimentally measured mass of 244.1675 (within a few ppm of the theoretical value) would provide strong evidence for the molecular formula C₁₃H₂₄O₄.
Development and Application of Chromatographic Separations for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC)
Chromatography is the primary technique for separating components of a mixture, making it essential for assessing the purity of chemical compounds. researchgate.net Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to analyze samples of this compound.
Gas Chromatography (GC): Given its volatility, this compound is well-suited for GC analysis, often using a flame ionization detector (FID). In a GC analysis, a pure sample will show a single major peak. Impurities, such as residual 1,4-nonanediol (which is less volatile but can be analyzed) or by-products from synthesis, would appear as separate peaks, allowing for their quantification. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a non-polar compound, reversed-phase HPLC (using a C18 column) with a detector like a UV detector (if an appropriate chromophore exists) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be effective for purity assessment. This method can effectively separate the diacetate product from the more polar diol starting material.
Both techniques are crucial during process development and for quality control, ensuring that the final product meets the required purity specifications.
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Analysis
The structure of this compound contains a chiral center at the C4 position. As a result, the compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-1,4-Nonanediol diacetate and (S)-1,4-Nonanediol diacetate. Standard chromatographic techniques cannot separate enantiomers. chromatographyonline.com
Chiral chromatography is a specialized form of chromatography designed specifically for this purpose. libretexts.org This is most commonly achieved using a chiral stationary phase (CSP) in either HPLC or GC. americanpharmaceuticalreview.comsigmaaldrich.com A CSP is itself chiral and interacts differently with each enantiomer of the analyte, leading to different retention times and thus, separation.
The ability to separate and quantify the enantiomers of this compound is critical, as enantiomers can have different biological activities or sensory properties. Chiral chromatography allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample, which is a key measure of its stereochemical purity. sigmaaldrich.com The separation is achieved by forming transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. chromatographyonline.com
Table 3: Illustrative Chiral HPLC Separation of this compound Enantiomers
| Enantiomer | Retention Time (min) | Area (%) | Resolution (Rs) |
|---|---|---|---|
| (R)-1,4-Nonanediol diacetate | 10.5 | 50.0 | - |
| (S)-1,4-Nonanediol diacetate | 12.2 | 50.0 | >1.5 |
This table illustrates the separation of a racemic (50:50) mixture. A successful chiral method would achieve a baseline resolution (Rs > 1.5).
This analytical capability is indispensable for research involving stereoselective synthesis or for applications where enantiomeric purity is a critical quality attribute.
Theoretical and Computational Chemistry Studies of 1,4 Nonanediol Diacetate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Determination
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and understanding the distribution of electrons, which governs its chemical properties.
Molecular Geometry Optimization: Density Functional Theory (DFT) is a powerful method used to predict the geometry of molecules. researchgate.net For 1,4-nonanediol diacetate, a DFT calculation, perhaps using the B3LYP functional with a 6-31G* basis set, would be performed to find the lowest energy conformation. This involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure is identified. The flexible nine-carbon chain allows for numerous conformers, and these calculations can identify the most energetically favorable folded or extended forms.
Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical but representative data for the key structural parameters of this compound, as would be predicted by DFT calculations. The values are based on known data for acetate (B1210297) esters and aliphatic chains.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O (carbonyl) | 1.21 | |
| C-O (ester) | 1.35 | |
| O-C (ester) | 1.45 | |
| C-C (aliphatic) | 1.54 | |
| **Bond Angles (°) ** | ||
| O=C-O | 123.0 | |
| C-O-C | 117.0 |
Electronic Structure: Once the geometry is optimized, the same level of theory can be used to analyze the molecule's electronic properties. Key aspects include the distribution of electron density and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to undergo chemical reactions. For this compound, the HOMO is expected to be localized around the non-bonding electrons of the oxygen atoms, while the LUMO would be centered on the antibonding π* orbital of the carbonyl groups.
Molecular Dynamics Simulations for Conformational Analysis in Solution and Complex Systems
While quantum calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a solvent or when interacting with other molecules. nih.govnih.gov MD simulations model the movements of atoms by applying classical mechanics.
For this compound, an all-atom MD simulation could be run to explore its conformational landscape in different environments, such as in water (a polar solvent) versus hexane (B92381) (a non-polar solvent). mdpi.com The flexible nonane (B91170) chain can adopt various shapes, from fully extended to highly folded. In water, the molecule would likely fold to minimize the exposure of its hydrophobic alkyl chain to the polar solvent, a phenomenon driven by the hydrophobic effect. In hexane, it might adopt a more extended conformation. These simulations provide detailed information on the distribution of dihedral angles along the carbon backbone, revealing the most populated conformational states. mdpi.com
Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations
Computational chemistry is an invaluable tool for mapping out the step-by-step mechanism of a chemical reaction and identifying the high-energy "transition state" that must be overcome for the reaction to proceed. researchgate.net A common reaction for esters is hydrolysis, the cleavage of the ester bond by water.
For this compound, the hydrolysis of one of its acetate groups could be modeled. researchgate.net This reaction typically proceeds via a two-step mechanism where a water molecule attacks the carbonyl carbon. researchgate.net Computational methods can be used to:
Identify Intermediates: Locate the structure of the tetrahedral intermediate formed during the reaction.
Characterize the Transition State (TS): Find the exact geometry and energy of the transition state connecting the reactants to the intermediate. The energy of the TS determines the activation energy of the reaction. nih.gov
Table 2: Hypothetical Calculated Energetics for the Hydrolysis of one Ester Group in this compound This table provides illustrative energy values for the hydrolysis reaction, based on computational studies of similar esters. researchgate.netacs.org
| Parameter | Energy Value (kcal/mol) | Description |
|---|---|---|
| Activation Energy (Ea) | +20 to +25 | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Enthalpy (ΔH) | -5 to -10 | The net energy released or absorbed during the reaction (exothermic). |
These calculations can be performed for both acid-catalyzed and base-catalyzed hydrolysis, providing a comprehensive understanding of how the reaction rate is influenced by pH. researchgate.netacs.org
Prediction of Spectroscopic Parameters via Computational Methods for Experimental Validation
A powerful application of computational chemistry is the prediction of spectroscopic data, such as NMR and IR spectra. d-nb.inforesearchgate.net These predictions are crucial for validating experimental results and aiding in the structural elucidation of newly synthesized compounds. nih.govnrel.gov
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. d-nb.infoacs.org The method involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. nih.gov These theoretical shifts can then be compared to experimental spectra to confirm the structure of this compound.
Infrared (IR) Spectroscopy: The same DFT calculations can be used to compute the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., a bond stretching or bending). These frequencies can be plotted to generate a theoretical IR spectrum. The predicted spectrum for this compound would show characteristic strong absorption bands for the C=O (carbonyl) stretch and the C-O (ester) stretches, providing clear markers for these functional groups.
Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound This table compares hypothetical calculated values with typical experimental ranges for key spectroscopic features.
| Spectroscopy | Feature | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) | 170-172 ppm | 168-175 ppm |
| ¹H NMR | Methyl Protons (-COCH₃) | 2.0-2.1 ppm | 1.9-2.2 ppm |
| IR | Carbonyl Stretch (C=O) | 1735-1745 cm⁻¹ | 1730-1750 cm⁻¹ |
| IR | Ester C-O Stretch | 1230-1250 cm⁻¹ | 1200-1300 cm⁻¹ |
Role in Advanced Materials Science and Catalysis Research Fundamental Aspects
Investigations into 1,4-Nonanediol Diacetate as a Monomer in Polymer Chemistry Research
As a difunctional molecule, this compound is a potential precursor to 1,4-nonanediol, which can act as a monomer in step-growth polymerization. The acetate (B1210297) groups serve as protecting groups for the hydroxyl functionalities, which can be deprotected before or during the polymerization process to yield the corresponding diol. The inclusion of a nine-carbon aliphatic chain is a key feature for tuning polymer properties.
The synthesis of polyesters and polyurethanes relies on the polycondensation of diols with diacids (or their derivatives) and diisocyanates, respectively. acs.org Long-chain aliphatic diols are incorporated into polymer backbones to impart flexibility, hydrophobicity, and to control crystalline properties.
Polyester (B1180765) Synthesis: Polyesters can be synthesized through the polycondensation of a diol and a dicarboxylic acid. While direct studies on 1,4-nonanediol are scarce, extensive research on its isomer, 1,9-nonanediol (B147092), provides insight into how a C9 diol influences polymer properties. For instance, polyester diols (PEDs) have been synthesized from the step-growth polycondensation of azelaic acid and 1,9-nonanediol (NDO) for use as soft segments in thermoplastic polyurethanes. google.comgoogle.com The molecular weight of these polyester segments is critical as it dictates the crystalline structure and, consequently, the mechanical and thermal properties of the final polymer. google.com
The use of 1,4-nonanediol, derived from the diacetate, would be expected to produce polyesters with distinct properties compared to those made with 1,9-nonanediol. The 1,4-substitution pattern introduces a less linear, more "kinked" geometry into the polymer chain compared to the linear 1,9-isomer. This would likely disrupt chain packing, leading to lower crystallinity and melting points.
Polyurethane Synthesis: Thermoplastic polyurethanes (TPUs) are multiblock copolymers synthesized from a diisocyanate, a chain extender, and a long-chain polyol (often a polyester or polyether diol). Long-chain diols like 1,9-nonanediol have been used directly as chain extenders to produce novel polyurethanes with excellent hydrolysis resistance and flexibility at low temperatures. google.comkuraray.comacs.org In some cases, 1,9-nonanediol is used in combination with other diols to achieve a desired balance of properties. google.com The choice of diol is crucial; for example, entirely renewable linear segmented polyurethanes have been prepared using 1,9-nonanediol derived from oleic acid. acs.org
The introduction of 1,4-nonanediol as a chain extender or as a component of the polyester soft segment would significantly alter the hard-segment packing and soft-segment morphology, influencing the final mechanical properties of the TPU.
Table 1: Predicted Influence of Isomerism on Polymer Properties This table presents a hypothetical comparison based on established polymer structure-property principles.
| Property | Polymer with 1,9-Nonanediol (Linear) | Predicted Effect in Polymer with 1,4-Nonanediol (Branched Linkage) | Rationale |
|---|---|---|---|
| Crystallinity | Higher, more ordered packing possible | Lower | The 1,4-linkage disrupts the linearity of the polymer chain, hindering efficient packing into a crystal lattice. |
| Melting Temperature (Tm) | Higher | Lower | Reduced crystallinity requires less energy to transition to a molten state. |
| Glass Transition Temperature (Tg) | Lower (due to high flexibility) | Potentially higher | The less symmetric structure of the 1,4-isomer could restrict segmental motion compared to the highly flexible 1,9-isomer. |
| Flexibility | High | High, but potentially with reduced elasticity | The long aliphatic chain imparts flexibility, but the asymmetric linkage may alter the stress-strain response. |
Copolymerization is a powerful strategy to create polymers with precisely tailored properties by combining two or more different monomers. nih.gov The incorporation of a long-chain aliphatic diol like 1,4-nonanediol (from its diacetate precursor) as a comonomer can be used to tune the final properties of the macromolecule.
For example, in the synthesis of furan-based copolyesters, the chain length of the aliphatic diol comonomer has a significant effect on the molecular weight, thermal properties, and crystalline structure of the resulting material. chemrxiv.org Studies on acyclic diene metathesis (ADMET) copolymerization have also demonstrated that copolymerizing functionalized dienes with non-functional α,ω-dienes allows for the synthesis of semicrystalline polymers whose melting temperatures can be controlled by the comonomer ratio. mdpi.com
The introduction of this compound into a copolymerization system (after deprotection) would serve several purposes:
Increasing Flexibility and Lowering Tg: The flexible nine-carbon chain can be incorporated to reduce the rigidity of an otherwise stiff polymer backbone, lowering its glass transition temperature.
Enhancing Hydrophobicity: The long alkyl chain increases the hydrophobic character of the resulting polymer, which can be desirable for applications requiring low water absorption.
Strategies like graft copolymerization could also be employed, where a polyester or polyurethane based on 1,4-nonanediol could be grafted onto a different polymer backbone to modify its surface properties or bulk mechanical behavior. researchgate.net
Exploration of Diacetate Derivatives in Homogeneous and Heterogeneous Catalysis Research
Diacetate compounds can play a significant role in catalysis, either as ligands that coordinate to a metal center or as solvents that influence the catalytic environment.
Acetate ligands are fundamental in coordination chemistry and catalysis. Palladium(II) acetate, for example, is a common and versatile precatalyst for a vast number of cross-coupling reactions, such as the Heck and Suzuki reactions. mdpi.comuliege.be The acetate ligands in these systems can be displaced by other ligands or reactants during the catalytic cycle. whiterose.ac.uk
A molecule like this compound has the potential to act as a bidentate ligand, where both carbonyl oxygen atoms coordinate to a single metal center, forming a chelate ring. The properties of such a ligand would be defined by:
The Chelate Ring Size: The 1,4-substitution pattern would lead to the formation of a large and flexible chelate ring with the metal center.
Bite Angle: The flexibility of the nonane (B91170) chain would allow for a wide range of potential bite angles, which could be adapted to the geometric requirements of different metal centers and catalytic intermediates.
Electronic Properties: The acetate groups are weak-field ligands and act as σ-donors.
Steric Hindrance: The bulky nonyl chain could influence the accessibility of substrates to the metal center, potentially affecting selectivity.
Research on other N,N'-diacetate macrocycles shows that such ligands form stable complexes with a variety of transition metals like Cu(II), Ni(II), and Zn(II), with applications as biomimetic models and catalysts. researchgate.netitn.pt Similarly, ethylene (B1197577) cross-bridged tetraazamacrocycles with single acetate pendant arms create robust and kinetically stable metal complexes that are effective oxidation catalysts. nih.gov While not a macrocycle, this compound could theoretically form mononuclear complexes with monodentate acetate ligands or potentially bridge two metal centers, depending on the steric environment. beilstein-journals.org The development of ligand-free protocols using copper(II) diacetate for C-N cross-coupling highlights that even simple acetate sources can be effective, suggesting potential for more complex diacetates to modulate reactivity. rsc.org
The choice of solvent is a critical parameter in catalysis, as the solvent interacts directly with the catalyst, substrates, and intermediates, influencing reaction rates and selectivity. epfl.chresearchgate.net These interactions can stabilize or destabilize transition states, affect catalyst aggregation, and alter the solubility of reactants. whiterose.ac.uknih.gov
Solvatochromic Studies: Solvatochromism is the phenomenon where the color of a dissolved probe molecule (a solvatochromic dye) changes with the polarity of the solvent. rsc.org This effect is a powerful tool for investigating the microscopic environment of a chemical reaction. By introducing a solvatochromic dye into a catalytic system, one can probe changes in the polarity of the catalyst's immediate vicinity during the reaction, providing insight into the mechanism.
This compound as a Solvent: As a chemical entity, this compound is a high-boiling, relatively non-polar, aprotic diester. These properties suggest it could be investigated as a solvent or co-solvent in specific catalytic systems, particularly those involving non-polar substrates. If used as a solvent, its effect on a given reaction could be quantified using empirical solvent scales derived from solvatochromic measurements.
Table 2: Common Solvatochromic Probes and Their Application in Catalysis
| Probe Molecule | Measured Property | Information Gained |
|---|---|---|
| Reichardt's Dye (Betaine 30) | UV-Vis Absorption Shift (ET(30) scale) | Provides a measure of overall solvent polarity, combining dipolarity/polarizability and hydrogen bond donating acidity. |
| Nile Red | Fluorescence Emission Shift | Highly sensitive to solvent polarity; often used to probe hydrophobic microenvironments. |
| Kamlet-Taft Parameters (using multiple probes) | Separates solvent effects into distinct parameters: hydrogen bond acidity (α), basicity (β), and dipolarity/polarizability (π*). | Allows for a detailed, multi-parameter analysis of specific solvent-solute interactions influencing the catalytic cycle. researchgate.net |
A solvatochromic study involving this compound as the solvent would help to characterize its specific solvent properties (α, β, π*) and predict its influence on catalytic reactions where solvent-catalyst interactions are known to be crucial. epfl.ch
Future Research Directions and Unexplored Academic Avenues for 1,4 Nonanediol Diacetate
Integration into Sustainable Chemistry Methodologies and Green Synthesis
The principles of green chemistry are increasingly influential in the synthesis of organic compounds, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. ijirset.comresearchgate.net For the synthesis of diacetates like 1,4-nonanediol diacetate, future research can focus on several key areas of green chemistry.
One promising approach is the use of environmentally benign solvents and catalysts. researchgate.net Research into the synthesis of other diacetates has demonstrated the successful use of solvent-free conditions or greener solvents like acetonitrile, which is preferable to more hazardous options. rsc.orgrsc.org For instance, a green and efficient method for producing 1,10-decanediol (B1670011) diacetate was developed using an immobilized N-heterocyclic carbene (NHC) catalyst under solvent-free conditions for the initial step. rsc.orgrsc.org Similarly, the use of solid acid catalysts, such as Amberlyst-15, in miniaturized fixed-bed reactors has shown satisfactory and reproducible performance in esterification reactions, offering benefits like easier product recovery and extended catalyst life. researchgate.net
Another avenue is the development of one-pot synthesis and tandem reactions, which streamline processes by combining multiple reaction steps into a single operation, thereby saving time, energy, and resources. ijirset.com The synthesis of 1,10-decanediol diacetate from furfural (B47365) provides an excellent example, where a tandem benzoin (B196080) condensation and hydrodeoxygenation reaction achieved a high yield of the final product. rsc.orgrsc.org Applying similar tandem strategies to the synthesis of this compound could significantly improve its production efficiency.
Furthermore, energy-efficient methods such as microwave or ultrasound irradiation are becoming more popular alternatives to conventional heating. ijirset.com These techniques can often lead to shorter reaction times and increased product yields. Exploring these unconventional energy sources for the esterification of 1,4-nonanediol could lead to more sustainable manufacturing processes.
| Green Chemistry Approach | Potential Benefit for this compound Synthesis | Relevant Research Finding |
| Use of Greener Solvents | Reduced environmental impact and improved safety. | Acetonitrile was found to be an optimal solvent in a copper-catalyzed esterification. d-nb.info |
| Immobilized/Solid Catalysts | Easier catalyst recovery and reuse, potential for continuous flow processes. | An immobilized NHC catalyst was used for the synthesis of furoin, a precursor to a diacetate. rsc.orgrsc.org |
| Tandem/One-Pot Reactions | Increased efficiency, reduced waste and energy consumption. | A 92% yield of 1,10-decanediol diacetate was achieved through a tandem reaction. rsc.orgrsc.org |
| Alternative Energy Sources | Potentially shorter reaction times and higher yields. | Microwave and ultrasound irradiation are noted as increasingly popular green chemistry methods. ijirset.com |
Exploration of Bio-derived Precursors for this compound Synthesis
The shift towards a bio-based economy necessitates the development of synthetic routes to valuable chemicals from renewable feedstocks. rsc.org Lignocellulosic biomass, a plentiful and renewable resource, is a key source of platform molecules that can be converted into a wide array of chemicals, including diols and their corresponding diacetates. rsc.orgacs.org
Furfural, a platform chemical derived from hemicellulose, has been successfully converted into 1,10-decanediol diacetate. rsc.orgrsc.org This conversion involves a tandem reaction sequence, highlighting a viable strategy for producing long-chain diacetates from biomass. A similar strategic approach could be envisioned for this compound, potentially starting from other biomass-derived platform molecules.
Another critical area of research is the production of bio-based diols, which are the direct precursors to diacetates. acs.org Significant progress has been made in producing various diols like 1,4-butanediol (B3395766) (BDO) and 1,2,6-hexanetriol (B48424) from biomass-derived compounds such as 5-hydroxymethylfurfural (B1680220) (HMF). acs.orgsci-hub.se The direct synthesis of 1,4-nonanediol from a renewable source, which could then be esterified to this compound, represents a key research challenge. The enzymatic or microbial conversion of fatty acids or other bio-based molecules could offer a pathway to the required 9-carbon diol skeleton. For example, whole cells of Rhodococcus erythropolis have been used for the biotransformation of racemic 1,4-alkanediols into γ-lactones, demonstrating the potential of microorganisms in modifying diol structures. researchgate.net
The direct etherification and acetylation of bio-derived diols using dialkyl carbonates in the presence of a deprotonating agent has been described as a simple and green process, avoiding harsh conditions. google.com This method has been applied to furanic diols and alkylene glycols, suggesting its potential applicability to bio-derived 1,4-nonanediol. google.com
| Bio-derived Precursor | Potential Conversion Pathway | Target Intermediate |
| Furfural | Tandem condensation and hydrodeoxygenation reactions. rsc.orgrsc.org | Long-chain diols/diacetates |
| 5-Hydroxymethylfurfural (HMF) | Catalytic hydrogenation and ring-opening. acs.org | 1,2,6-Hexanetriol |
| Plant Oils/Fatty Acids | Isomerization, hydroformylation, and reduction. acs.org | Long-chain α,ω-diols |
| Sugars/Glycerol | Fermentation and enzymatic conversion. mdpi.com | 2,3-Butanediol |
Advanced Computational Modeling for Structure-Reactivity Prediction in Novel Applications
Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a powerful tool in modern chemistry for predicting the biological activity or chemical reactivity of compounds based on their molecular structure. nih.govdovepress.com This ligand-based computer-aided drug design technique establishes mathematical relationships between molecular descriptors and observed activities, which can then be used to design new molecules with improved properties. nih.gov
For this compound and its derivatives, QSAR modeling offers a promising avenue for exploring potential applications without the need for extensive and time-consuming laboratory synthesis and testing. By generating a series of related diacetate structures and calculating a wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties), a QSAR model could be developed to predict their performance in a specific application, such as flavor, fragrance, or as a specialty solvent. dovepress.comdovepress.com
The development of a robust QSAR model involves several steps:
Data Set Generation: A series of diacetate derivatives with known activity data would be required.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the series. dovepress.com
Model Building: Statistical methods, such as multiple linear regression, are used to create an equation that correlates the descriptors with the activity. dovepress.com
Model Validation: The predictive power of the model is assessed using techniques like leave-one-out cross-validation. nih.gov
Once a reliable model is established, it can be used to predict the activity of novel diacetate structures, guiding synthetic efforts towards the most promising candidates. dovepress.com Furthermore, integrating gene expression data with traditional molecular descriptors has been shown to significantly improve the performance of QSAR models, offering a new direction for building more accurate predictive models for diacetates. mdpi.com
| Descriptor Type | Examples | Relevance to Diacetate Properties |
| Electronic | Dipole moment, net atomic charges, HOMO/LUMO energies. dovepress.comresearchgate.net | Can influence intermolecular interactions and reactivity. |
| Steric | Molar refractivity, molecular volume, surface area. dovepress.com | Relates to the size and shape of the molecule, affecting binding to receptors. |
| Lipophilic | LogP (octanol/water partition coefficient). dovepress.com | Describes the compound's solubility and ability to cross biological membranes. |
| Topological | Connectivity indices. dovepress.com | Encodes information about the branching and connectivity of the molecule. |
Development of Miniaturized and High-Throughput Research Methodologies for Diacetate Derivatives
The development of new chemical compounds and the optimization of their synthesis can be accelerated through the use of miniaturized and high-throughput methodologies. acs.org These approaches allow for a large number of experiments to be conducted in parallel, using small amounts of reagents, which reduces costs and waste while speeding up the discovery process. d-nb.infoacs.org
For the synthesis and study of this compound and its derivatives, miniaturized reactor systems, such as microreactors, offer significant advantages. researchgate.net These systems provide excellent heat and mass transfer, precise control over reaction conditions, and can be used for both homogeneous and heterogeneous catalysis. researchgate.net The esterification of various alcohols has been successfully demonstrated in microreactors, including continuous flow systems that are well-suited for process optimization and kinetic studies. researchgate.netmdpi.com For example, the uncatalyzed esterification of acetic anhydride (B1165640) and isoamyl alcohol was optimized in a miniaturized intensified reactor, achieving high yields. researchgate.net
High-throughput screening (HTS) is another powerful tool that can be applied to the study of diacetates. HTS allows for the rapid testing of large libraries of compounds for a specific property. asm.org For instance, a colorimetric HTS assay has been developed for the rapid screening of microbial ester biosynthesis, enabling the identification of strains that produce high levels of specific esters. researchgate.net A similar approach could be adapted to screen for enzymes or catalysts that are effective in the synthesis of this compound or to evaluate the properties of a library of diacetate derivatives for a particular application. The use of nanoliter robotic dosing in 1536-well plates represents the state-of-the-art in reaction miniaturization for HTE. d-nb.info
The combination of miniaturized synthesis and high-throughput screening creates a powerful workflow for accelerating research on diacetate derivatives, from catalyst discovery and reaction optimization to the identification of novel applications.
| Methodology | Application for Diacetates | Key Advantages |
| Microreactors | Synthesis optimization, kinetic studies, continuous production. researchgate.net | Enhanced heat/mass transfer, precise control, reduced reagent consumption. researchgate.net |
| High-Throughput Screening (HTS) | Catalyst discovery, screening for biological activity, property evaluation. asm.orgresearchgate.net | Rapid screening of large libraries, accelerated discovery. acs.org |
| Nanoliter Robotic Dosing | Ultra-high-throughput reaction setup. d-nb.info | Minimizes material usage, enables massive parallel experimentation. d-nb.info |
| Advanced Analytics (UPLC-MS) | Rapid analysis of HTE reaction outcomes. acs.org | Reduces analytical bottlenecks, provides high-quality data quickly. acs.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,4-Nonanediol diacetate, and how can purity be validated?
- Methodology : this compound is synthesized via esterification of 1,4-nonanediol with acetic anhydride in the presence of acid catalysts (e.g., H₂SO₄). Key steps include:
- Reaction optimization : Control reaction temperature (80–120°C) and molar ratios (1:2.2 diol:acetic anhydride) to minimize side products like monoesters .
- Purification : Use fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the diacetate.
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., acetate methyl peaks at δ ~2.0–2.1 ppm) and FT-IR (C=O stretch at ~1740 cm⁻¹) .
Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodology : Conduct kinetic studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via:
- HPLC/GC analysis : Quantify residual diacetate and hydrolysis products (e.g., 1,4-nonanediol) over time .
- Activation energy calculation : Use Arrhenius plots to predict shelf life under storage conditions .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines : Based on analogs like nonanediol, prioritize:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can this compound be utilized as a precursor or catalyst in green chemistry applications?
- Approach : Explore its role as:
- Solvent or co-solvent : Test polarity effects in cross-coupling reactions (e.g., Suzuki-Miyaura) to replace toxic dipolar aprotic solvents .
- Biodegradable plasticizer : Evaluate compatibility with polyesters (e.g., PLA/PHA) via thermal (DSC/TGA) and mechanical (tensile testing) analyses .
Q. What computational strategies can predict the reactivity of this compound in novel reaction systems?
- Methods :
- DFT calculations : Model ester bond cleavage energetics using software like Gaussian or ORCA to identify reactive sites .
- Molecular dynamics : Simulate interactions with enzymes (e.g., esterases) for biocatalytic applications .
Q. How can contradictory data on diacetate bioactivity be resolved?
- Case study : If studies report conflicting toxicity (e.g., low vs. high LD₅₀), consider:
- Variable isolation : Test purity (HPLC), stereochemistry (chiral columns), and alkyl chain length effects (compare with C4/C6 diacetates) .
- In vitro assays : Use standardized cell lines (e.g., HepG2) to assess cytotoxicity under controlled conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
